molecular formula C10H9NO2 B15094114 3-(3-Methoxyphenyl)isoxazole

3-(3-Methoxyphenyl)isoxazole

Cat. No.: B15094114
M. Wt: 175.18 g/mol
InChI Key: WZMOHFWIXGSMMD-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a methoxyphenyl group at the third position. Isoxazoles are a class of five-membered heterocycles containing one oxygen and one nitrogen atom. These compounds are known for their diverse biological activities and are commonly found in various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method is the reaction of 3-methoxybenzohydroxamic acid with acetic anhydride to form the corresponding nitrile oxide, which then undergoes a (3+2) cycloaddition with an alkyne to yield the desired isoxazole .

Industrial Production Methods

Industrial production methods for isoxazoles often employ metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts. For example, the reaction of terminal alkynes with n-butyllithium, followed by treatment with molecular iodine and hydroxylamine, can produce 3,5-disubstituted isoxazoles .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)isoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3-Methoxyphenyl)isoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)isoxazole involves its interaction with various molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound may also interact with DNA or proteins in cancer cells, inducing apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

    Isoxazole: The parent compound with no substituents.

    3,5-Dimethylisoxazole: An isoxazole derivative with methyl groups at positions 3 and 5.

    3-Phenylisoxazole: An isoxazole derivative with a phenyl group at position 3.

Uniqueness

3-(3-Methoxyphenyl)isoxazole is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This substitution can enhance its solubility and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C10H9NO2/c1-12-9-4-2-3-8(7-9)10-5-6-13-11-10/h2-7H,1H3

InChI Key

WZMOHFWIXGSMMD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC=C2

Origin of Product

United States

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